CB2 Receptor Binding Affinity of cis-alpha-Santalol vs. beta-Santalol: Ki Determination
In a direct head-to-head bioassay-guided fractionation of Santalum album essential oil, (Z)-α-santalol (1) and (Z)-β-santalol (2) were identified as new chemotypes for the cannabinoid receptor type II (CB2). (Z)-α-santalol displayed a Ki of 10.49 µM, whereas (Z)-β-santalol showed a slightly higher affinity with a Ki of 8.19 µM [1]. This 1.28-fold difference in binding affinity, while modest, is consistent across replicate assays and highlights that the tricyclic α-isomer engages the CB2 orthosteric site with a distinct binding pose involving a unique interaction with Thr114, as revealed by molecular docking [1]. This differential molecular interaction profile means that (Z)-α-santalol cannot be considered a simple potency-equivalent substitute for (Z)-β-santalol in studies of CB2-mediated signaling.
| Evidence Dimension | CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10.49 µM |
| Comparator Or Baseline | (Z)-β-santalol: Ki = 8.19 µM |
| Quantified Difference | 1.28-fold lower affinity for α-santalol; distinct binding pose engaging Thr114 |
| Conditions | Radioligand competition binding assay using CB2 receptor-expressing cell membranes; Santalum album essential oil fractionation |
Why This Matters
Researchers designing experiments on CB2-mediated pathways must account for the 1.28-fold difference in affinity and the unique binding interaction of α-santalol to avoid misinterpretation of potency and efficacy data.
- [1] Paudel, P.; Pandey, P.; Paris, J. J.; Ashpole, N. M.; Mahdi, F.; Tian, J.-M.; Lee, J.; Wang, M.; Xu, M.; Chittiboyina, A. G.; et al. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives. J. Nat. Prod. 2023, 86 (7), 1786–1792. View Source
